molecular formula C20H16BrN3O2 B12156481 7-{(3-Bromophenyl)[(5-methylisoxazol-3-yl)amino]methyl}quinolin-8-ol

7-{(3-Bromophenyl)[(5-methylisoxazol-3-yl)amino]methyl}quinolin-8-ol

Cat. No.: B12156481
M. Wt: 410.3 g/mol
InChI Key: BECYYTNLACTYRC-UHFFFAOYSA-N
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Description

The compound 7-{(3-Bromophenyl)[(5-methylisoxazol-3-yl)amino]methyl}quinolin-8-ol is a complex organic molecule that features a quinoline core substituted with a bromophenyl group and a methylisoxazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-{(3-Bromophenyl)[(5-methylisoxazol-3-yl)amino]methyl}quinolin-8-ol typically involves multi-step organic reactions. One common approach is to start with the quinoline core and introduce the bromophenyl and methylisoxazole groups through a series of substitution and coupling reactions.

  • Step 1: Synthesis of 5-methylisoxazole

    • React acetylacetone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate to form 5-methylisoxazole.
  • Step 2: Bromination of Phenyl Group

    • Brominate the phenyl group using bromine in the presence of a catalyst like iron(III) bromide to obtain 3-bromophenyl.
  • Step 3: Coupling Reaction

    • Couple the 5-methylisoxazole with the 3-bromophenyl group using a palladium-catalyzed Suzuki-Miyaura coupling reaction.
  • Step 4: Formation of Quinoline Core

    • Synthesize the quinoline core through a Skraup synthesis involving aniline, glycerol, and sulfuric acid.
  • Step 5: Final Coupling

    • Couple the quinoline core with the bromophenyl and methylisoxazole moieties using a suitable coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

    • The compound can undergo oxidation reactions, particularly at the quinoline core and the methylisoxazole moiety.
  • Reduction

    • Reduction reactions can target the bromophenyl group, converting it to a phenyl group.
  • Substitution

    • The bromine atom in the bromophenyl group can be substituted with various nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like dimethylformamide (DMF).

Major Products

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of phenyl-substituted quinoline derivatives.

    Substitution: Formation of various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in transition metal catalysis, particularly in cross-coupling reactions.

    Materials Science: It can be incorporated into organic semiconductors for use in electronic devices.

Biology

    Antimicrobial Agents: The compound has potential as an antimicrobial agent due to its ability to interact with bacterial cell membranes.

    Enzyme Inhibition: It can act as an inhibitor for certain enzymes, making it useful in biochemical research.

Medicine

    Drug Development: The compound can be used as a lead compound in the development of new pharmaceuticals, particularly for targeting cancer cells.

Industry

    Dye Synthesis: It can be used in the synthesis of dyes and pigments for various industrial applications.

Mechanism of Action

The mechanism of action of 7-{(3-Bromophenyl)[(5-methylisoxazol-3-yl)amino]methyl}quinolin-8-ol involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, disrupting replication and transcription processes. The bromophenyl group can enhance binding affinity to certain proteins, while the methylisoxazole moiety can interact with enzyme active sites, inhibiting their activity.

Comparison with Similar Compounds

Similar Compounds

  • 7-{(3-Chlorophenyl)[(5-methylisoxazol-3-yl)amino]methyl}quinolin-8-ol
  • 7-{(3-Fluorophenyl)[(5-methylisoxazol-3-yl)amino]methyl}quinolin-8-ol
  • 7-{(3-Methoxyphenyl)[(5-methylisoxazol-3-yl)amino]methyl}quinolin-8-ol

Uniqueness

The presence of the bromine atom in 7-{(3-Bromophenyl)[(5-methylisoxazol-3-yl)amino]methyl}quinolin-8-ol makes it unique compared to its analogs. Bromine can participate in halogen bonding, which can enhance the compound’s binding affinity to biological targets. Additionally, the bromine atom can be selectively substituted, allowing for further functionalization of the compound.

Properties

Molecular Formula

C20H16BrN3O2

Molecular Weight

410.3 g/mol

IUPAC Name

7-[(3-bromophenyl)-[(5-methyl-1,2-oxazol-3-yl)amino]methyl]quinolin-8-ol

InChI

InChI=1S/C20H16BrN3O2/c1-12-10-17(24-26-12)23-18(14-4-2-6-15(21)11-14)16-8-7-13-5-3-9-22-19(13)20(16)25/h2-11,18,25H,1H3,(H,23,24)

InChI Key

BECYYTNLACTYRC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NO1)NC(C2=CC(=CC=C2)Br)C3=C(C4=C(C=CC=N4)C=C3)O

Origin of Product

United States

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